N~2~-ethyl-N-(2-ethyl-6-methylphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide
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Overview
Description
N~2~-ethyl-N-(2-ethyl-6-methylphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes ethyl, methyl, and methoxyphenyl groups, as well as a sulfonyl glycinamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-ethyl-N-(2-ethyl-6-methylphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide typically involves multiple steps, including the formation of intermediate compounds. One common approach is to start with the preparation of 2-ethyl-6-methylphenyl isocyanate, which is then reacted with 4-methoxyphenylsulfonyl chloride to form the desired product. The reaction conditions often involve the use of organic solvents such as dichloromethane or toluene, and the reactions are typically carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
N~2~-ethyl-N-(2-ethyl-6-methylphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .
Scientific Research Applications
N~2~-ethyl-N-(2-ethyl-6-methylphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials
Mechanism of Action
The mechanism by which N2-ethyl-N-(2-ethyl-6-methylphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For instance, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- N~2~-ethyl-N-(2-ethylphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide
- N~2~-ethyl-N-(2-methylphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide
- N~2~-ethyl-N-(2-ethyl-6-methylphenyl)-N~2~-[(4-chlorophenyl)sulfonyl]glycinamide
Uniqueness
N~2~-ethyl-N-(2-ethyl-6-methylphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxyphenyl and sulfonyl glycinamide moieties enhances its reactivity and potential for diverse applications .
Properties
IUPAC Name |
2-[ethyl-(4-methoxyphenyl)sulfonylamino]-N-(2-ethyl-6-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O4S/c1-5-16-9-7-8-15(3)20(16)21-19(23)14-22(6-2)27(24,25)18-12-10-17(26-4)11-13-18/h7-13H,5-6,14H2,1-4H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDAQREGBWXCQIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)CN(CC)S(=O)(=O)C2=CC=C(C=C2)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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